molecular formula C8H10BrNO4 B13898620 methyl (3aR,5R,6R,6aR)-6-bromo-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[d]oxazole-5-carboxylate

methyl (3aR,5R,6R,6aR)-6-bromo-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[d]oxazole-5-carboxylate

Cat. No.: B13898620
M. Wt: 264.07 g/mol
InChI Key: LJSQJYRZBVEIJZ-SLPGGIOYSA-N
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Description

Methyl (3aR,5R,6R,6aR)-6-bromo-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[d]oxazole-5-carboxylate is a complex organic compound characterized by its unique structure, which includes a bromine atom, an oxazole ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3aR,5R,6R,6aR)-6-bromo-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[d]oxazole-5-carboxylate typically involves multiple steps. One common approach is to start with a suitable cyclopentane derivative, which undergoes bromination to introduce the bromine atom. This is followed by the formation of the oxazole ring through cyclization reactions. The final step involves esterification to introduce the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl (3aR,5R,6R,6aR)-6-bromo-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[d]oxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce the oxazole ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.

Scientific Research Applications

Methyl (3aR,5R,6R,6aR)-6-bromo-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[d]oxazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl (3aR,5R,6R,6aR)-6-bromo-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[d]oxazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and oxazole ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3aR,5R,6R,6aR)-6-chloro-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[d]oxazole-5-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl (3aR,5R,6R,6aR)-6-fluoro-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[d]oxazole-5-carboxylate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in methyl (3aR,5R,6R,6aR)-6-bromo-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[d]oxazole-5-carboxylate imparts unique reactivity and biological activity compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can lead to distinct interactions with molecular targets, making this compound particularly valuable in research and development.

Properties

Molecular Formula

C8H10BrNO4

Molecular Weight

264.07 g/mol

IUPAC Name

methyl (3aR,5R,6R,6aR)-6-bromo-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazole-5-carboxylate

InChI

InChI=1S/C8H10BrNO4/c1-13-7(11)3-2-4-6(5(3)9)14-8(12)10-4/h3-6H,2H2,1H3,(H,10,12)/t3-,4+,5+,6+/m0/s1

InChI Key

LJSQJYRZBVEIJZ-SLPGGIOYSA-N

Isomeric SMILES

COC(=O)[C@H]1C[C@@H]2[C@H]([C@@H]1Br)OC(=O)N2

Canonical SMILES

COC(=O)C1CC2C(C1Br)OC(=O)N2

Origin of Product

United States

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